2,5-Dibromopyridin-3-amine

Organic Synthesis Nitro Reduction Process Chemistry

Procuring the wrong dibromopyridine regioisomer derails cross-coupling sequences and wastes synthetic effort. 2,5-Dibromopyridin-3-amine (CAS 90902-84-4) delivers a unique 2,5-substitution pattern that-together with the 3-amino group-provides three orthogonally addressable handles for programmed sequential functionalization via Suzuki-Miyaura, Buchwald-Hartwig, or diazonium chemistry. - ≥98% purity (GC/HPLC) ensures reproducible coupling yields and minimizes side-product formation. - Dual bromine handles enable divergent synthesis of biaryl and heteroaryl architectures for kinase-targeted libraries and agrochemical lead optimization. - Reliable global supply with ambient-temperature shipping; available from research-scale (250 mg) to bulk quantities.

Molecular Formula C5H4Br2N2
Molecular Weight 251.91 g/mol
CAS No. 90902-84-4
Cat. No. B1286601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromopyridin-3-amine
CAS90902-84-4
Molecular FormulaC5H4Br2N2
Molecular Weight251.91 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1N)Br)Br
InChIInChI=1S/C5H4Br2N2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2
InChIKeyVHGBUYMPBFPXQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromopyridin-3-amine Overview


2,5-Dibromopyridin-3-amine (CAS 90902-84-4) is a halogenated aminopyridine derivative with the molecular formula C₅H₄Br₂N₂ and a molecular weight of approximately 251.91 g/mol . The compound belongs to the dibromopyridine-amine class and features two bromine atoms located at the 2- and 5-positions of the pyridine ring, with a primary amine group at the 3-position . This specific substitution pattern distinguishes it from other dibromopyridine regioisomers such as 2,3-dibromo-, 2,4-dibromo-, and 2,6-dibromopyridine derivatives. The compound is commercially available at purities of 98% (GC) or higher, making it suitable as a research intermediate and building block for pharmaceutical and agrochemical synthesis [1].

2,5-Dibromopyridin-3-amine: Substitution Risks


Generic substitution among dibromopyridine building blocks is not chemically viable because the position of bromine substituents on the pyridine ring fundamentally governs both reactivity and selectivity in cross-coupling and nucleophilic aromatic substitution reactions. The 2,5-substitution pattern in 2,5-dibromopyridin-3-amine creates a unique electronic and steric environment that differs markedly from regioisomers such as 2,4-dibromo-3-aminopyridine or 2,6-dibromopyridine [1]. In palladium-catalyzed cross-coupling reactions, the relative reactivity of the C2 and C5 bromine atoms follows distinct order dictated by the electron-withdrawing effect of the pyridine nitrogen and the electron-donating influence of the 3-amino group, enabling programmed sequential functionalization that other regioisomers cannot replicate [2]. Furthermore, the 3-amino group provides an orthogonal functional handle for diazotization or amide formation that is absent in non-aminated dibromopyridines such as 2,5-dibromopyridine itself. Procurement of the incorrect regioisomer or a non-aminated analog will result in failed synthetic sequences, altered reaction outcomes, or products with different regiochemical connectivity.

2,5-Dibromopyridin-3-amine Evidence Guide


Hydrogenation vs. Tin Reduction Yield

2,5-Dibromopyridin-3-amine can be synthesized via hydrogenation of 2,5-dibromo-3-nitropyridine using Pd/C (10%) in methanol, yielding 37.56 g of product from 43.00 g of the nitro precursor, corresponding to a 96.1% yield . In contrast, alternative reduction methods using tin(II) chloride dihydrate in ethyl acetate, while effective, involve stoichiometric tin waste and aqueous workup . The catalytic hydrogenation route offers a cleaner, higher-yielding, and more scalable approach compared to metal-mediated reductions, directly impacting procurement decisions when considering in-house synthesis versus commercial sourcing.

Organic Synthesis Nitro Reduction Process Chemistry

2,5- vs. 2,4-Regioisomer Structural Comparison

The 2,5-dibromo substitution pattern in 2,5-dibromopyridin-3-amine (CAS 90902-84-4) differs critically from the 2,4-dibromo-3-aminopyridine regioisomer [1]. In the 2,4-isomer, the bromine atoms occupy adjacent positions (ortho to the amino group and para to the nitrogen), whereas the 2,5-pattern places one bromine ortho to the amino group (C2) and the other meta to the amino group (C5) on the pyridine ring. This positional difference alters the electronic distribution across the heterocycle and changes the steric accessibility of each bromine for cross-coupling reactions. The 2,4-dibromo-3-aminopyridine isomer has been specifically utilized in the synthesis of indolizine 2-oxoacetamides as phosphodiesterase IV and TNF-α production inhibitors, indicating that the substitution pattern directs distinct biological target engagement [1].

Medicinal Chemistry Structure-Activity Relationship Heterocyclic Chemistry

Commercial Purity and Quality Documentation

Commercial suppliers offer 2,5-dibromopyridin-3-amine with a minimum purity of 98% as determined by gas chromatography (GC), with moisture content specified at ≤0.5% maximum [1]. This purity grade is suitable for direct use as a synthetic intermediate in multi-step organic synthesis, pharmaceutical research, and agrochemical development. Comparable dibromopyridine derivatives are available at similar or lower purity grades (typically 95–98%), but the availability of batch-specific analytical data including NMR, HPLC, and GC from multiple vendors ensures procurement of this specific compound can be made with documented quality assurance, reducing the risk of failed reactions due to unknown impurities.

Quality Control Analytical Chemistry Procurement Specification

Regioselective Suzuki-Miyaura Cross-Coupling

Research on regioselective Suzuki-Miyaura cross-coupling of dihalopyridines demonstrates that the C2 position of 2,5-dibromopyridine scaffolds reacts preferentially over the C5 position under palladium catalysis, enabling sequential functionalization strategies [1]. This regioselectivity is intrinsic to the 2,5-dibromo substitution pattern. In contrast, symmetric isomers such as 2,6-dibromopyridine lack this programmed reactivity hierarchy and require different coupling conditions or protecting group strategies for sequential derivatization. The presence of the 3-amino group in 2,5-dibromopyridin-3-amine further modulates the electronic character of the ring, potentially enhancing or altering the intrinsic regioselectivity of the dibromopyridine core.

Cross-Coupling Regioselective Synthesis Palladium Catalysis

2,5-Dibromopyridin-3-amine Applications


Kinase-Targeted and CNS Drug Discovery

2,5-Dibromopyridin-3-amine serves as a key intermediate in the synthesis of pharmaceutical agents targeting kinase inhibition and antimicrobial activity . The compound has been specifically noted as an intermediate for drug candidates addressing neurological disorders . The dual bromine handles enable sequential functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings, while the 3-amino group provides a site for amide bond formation or diazonium chemistry. Procurement is justified for medicinal chemistry programs requiring a non-symmetric dibrominated aminopyridine scaffold for generating focused compound libraries.

Novel Pesticide Development

The compound has been employed as an intermediate in the synthesis of novel pesticides designed to target specific pests . The bromine substituents enhance reactivity and enable incorporation of the aminopyridine core into larger agrochemical structures. The 2,5-dibromo pattern allows for divergent functionalization strategies that can fine-tune physicochemical properties such as lipophilicity and metabolic stability, critical parameters in agrochemical lead optimization.

Complex Heterocycle & Natural Product Synthesis

As a versatile building block in organic synthesis, 2,5-dibromopyridin-3-amine is used to construct complex organic molecules including heterocycles and natural product analogs . The non-symmetric bromination pattern (C2 and C5) provides programmed reactivity for sequential cross-coupling reactions [1], enabling the systematic construction of biaryl and heteroaryl architectures that are otherwise challenging to access. This regioselective advantage is particularly valuable in total synthesis and methodology development laboratories.

Conjugated Macrocyclic & Supramolecular Building Block

Custom synthesis services offer modification and coupling of 2,5-dibromopyridin-3-amine for the preparation of conjugated macrocyclic compounds based on pyridine, pyrimidine, azobenzene, phenanthroline, and various aromatic systems . The 2,5-dibromo-3-amino substitution pattern provides three distinct reactive sites (two bromine handles plus one amino group) that can be orthogonally functionalized, making this compound a uniquely suitable core for constructing complex supramolecular architectures with tailored electronic and photophysical properties.

Technical Documentation Hub

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